molecular formula C18H20F3N3O2S B2924609 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034503-76-7

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2924609
CAS RN: 2034503-76-7
M. Wt: 399.43
InChI Key: OFULFMORENWLRR-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase BTK, which is a key mediator of B-cell receptor signaling. Inhibition of this pathway has been shown to have significant therapeutic potential in the treatment of various diseases, including autoimmune disorders, B-cell malignancies, and chronic lymphocytic leukemia.

Scientific Research Applications

Synthesis and Structural Characterization

Research has highlighted the synthesis and structural characterization of compounds within the realm of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide. For instance, studies have detailed the preparation of methylbenzenesulfonamide CCR5 antagonists, noting their potential utility in preventing human HIV-1 infection (Cheng De-ju, 2015). Additionally, the synthesis of benzenesulfonamide derivatives for use in transfer hydrogenation of ketones has been reported, demonstrating the versatility of these compounds in catalytic applications (A. Ruff et al., 2016).

Biological Activity and Potential Applications

Several studies have focused on the biological activities and potential applications of these compounds, including their roles as inhibitors of human carbonic anhydrase isozymes (A. Alafeefy et al., 2015) and phospholipase A2 inhibitors, with implications for reducing myocardial infarction size (H. Oinuma et al., 1991). Furthermore, the synthesis and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide showcase the compound's efficacy against various bacterial strains (A.O. Ijuomah et al., 2022).

Catalytic and Synthetic Applications

The compounds have been utilized in catalysis, such as in the base-free transfer hydrogenation of ketones, highlighting their utility in synthetic organic chemistry and potential industrial applications (C. Kirby et al., 2016). Additionally, their role in the electrochemical synthesis of metal complexes emphasizes their broad applicability in materials science (Mari´a L. Dura´n et al., 1997).

properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)15-1-3-17(4-2-15)27(25,26)23-13-14-7-11-24(12-8-14)16-5-9-22-10-6-16/h1-6,9-10,14,23H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFULFMORENWLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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